molecular formula C16H12BrN3OS B2360683 5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 1795471-35-0

5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No. B2360683
CAS RN: 1795471-35-0
M. Wt: 374.26
InChI Key: KXHKEIWNNYZFAJ-UHFFFAOYSA-N
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Description

5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is a chemical compound with immense potential in scientific research. This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

The synthesis of this compound could involve a Suzuki coupling reaction . This reaction is used to produce intermediates, which are then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce the key intermediates . These intermediates then undergo a deprotection reaction to afford the final compounds .


Molecular Structure Analysis

The molecular structure of 5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is complex and involves several functional groups. The compound contains a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Future Directions

The future directions for research on 5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide are promising. This compound offers fascinating opportunities for exploration and application in various fields. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

5-bromo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-15-4-14(8-19-9-15)16(21)20-6-11-3-13(7-18-5-11)12-1-2-22-10-12/h1-5,7-10H,6H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHKEIWNNYZFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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